![molecular formula C5H10O5 B583942 D-[1,5-<sup>13</sup>C<sub>2</sub>]核糖 CAS No. 213825-56-0](/img/structure/B583942.png)

D-[1,5-13C2]核糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

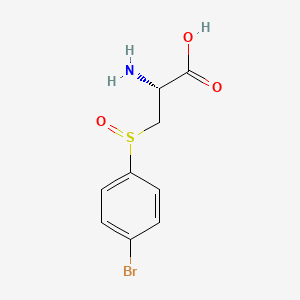

D-Ribose is a naturally occurring monosaccharide found in cells and particularly in the mitochondria. It is essential in energy production . It is a 5-carbon chain (also called aldopentose) and is a key component of DNA, ribonucleic acid (RNA), acetyl coenzyme A, and ATP .

Synthesis Analysis

D-Ribose is synthesized in a process involving the pentose pathway. When individuals take supplemental D-Ribose, it can bypass part of the pentose pathway to produce D-ribose-5-phosphate for the production of energy . Efficient biosynthesis of D-Ribose has been achieved using a novel co-feeding strategy in Bacillus subtilis without acid formation .Molecular Structure Analysis

D-Ribose is a monosaccharide with a 5-carbon chain. It is classified as an aldopentose, which means it contains an aldehyde functional group .Chemical Reactions Analysis

D-Ribose is involved in the production of adenosine triphosphate (ATP), the main energy source for intracellular metabolic pathways . It assists with ATP production within the pentose pathway .Physical and Chemical Properties Analysis

D-Ribose is a white, crystalline powder that is highly soluble in water. It has an aldehyde functional group, making it an aldopentose. This chemical structure allows D-Ribose to readily react with other compounds, forming glycosidic bonds critical for its biological functions .科学研究应用

充血性心力衰竭 (CHF) 和糖尿病管理

D-[1,5-13C2]核糖可能在 CHF 和糖尿病的管理中发挥作用。它作为磷酸核糖焦磷酸 (PRPP) 形成的底物,PRPP 是从头合成 ATP 的前体。 这一过程对于满足某些条件下机体的能量需求至关重要 .

阿尔茨海默病病理

研究表明,D-[1,5-13C2]核糖可能与阿尔茨海默病病理有关。它存在于细胞中,特别是线粒体中,并可能导致认知功能障碍。 该化合物与其他物质(如小檗碱)的相互作用,显示出逆转线粒体功能障碍和认知障碍的潜力 .

线粒体功能和认知障碍

D-[1,5-13C2]核糖与线粒体功能有关,并且已在认知障碍的背景下进行研究。 该化合物对线粒体形态和功能的影响可以为治疗认知缺陷和相关神经退行性疾病提供见解 .

分析化学中的手性识别

D/L-核糖的手性识别,包括其同位素标记形式(如 D-[1,5-13C2]核糖),可以使用目视比色法和表面增强拉曼光谱 (SERS) 来实现。 此应用在分析化学中对于识别和研究手性分子具有重要意义 .

作用机制

Target of Action

D-[1,5-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production systems . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that stores and transports chemical energy within cells . D-Ribose also interacts with various biochemical pathways, contributing to the synthesis of nucleotides and amino acids .

Mode of Action

D-Ribose interacts with its targets by integrating into the cellular metabolism. It undergoes phosphorylation to yield ribose-5-phosphate (R-5-P), which contributes to ATP production and participates in nucleotide synthesis . This process enhances the energy status of cells, particularly in conditions of low energy . In addition, D-Ribose can inhibit the formation of bacterial biofilms, suggesting an antimetabolite mode of action .

Biochemical Pathways

D-Ribose is involved in several biochemical pathways. It is an essential component of the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis that generates NADPH and pentoses . D-Ribose also contributes to the synthesis of nucleotides and certain amino acids . Moreover, it has been found to activate central carbon metabolism, including glycolysis, the PPP, and the tricarboxylic acid cycle (TCA cycle), which are crucial for energy production .

Pharmacokinetics

D-Ribose is rapidly absorbed and metabolized in the body. After administration, it reaches peak concentration in the blood within 36–44 minutes . It then rapidly disappears from plasma within less than 140 minutes . A portion of D-Ribose (18–37.5%) is recovered from urine, indicating that it undergoes renal excretion . The pharmacokinetics of D-Ribose exhibits dose-dependent characteristics, with parameters changing according to dosing levels .

Result of Action

The primary result of D-Ribose action is the enhancement of cellular energy status. By contributing to ATP production, D-Ribose helps maintain cellular function and integrity . In addition, D-Ribose has been found to have potential clinical applications in conditions such as congestive heart failure and diabetes . It has also been shown to inhibit the formation of bacterial biofilms .

Action Environment

The action of D-Ribose can be influenced by various environmental factors. For instance, the presence of other sugars in the environment can affect the absorption and metabolism of D-Ribose . Moreover, D-Ribose’s action can be affected by the metabolic microenvironment of cells

未来方向

生化分析

Biochemical Properties

It is present in different types of RNA molecule, including mRNA, transfer RNA, and ribosomal . Ribose-5-phosphoric acid, a derivative of D-[1,5-13C2]Ribose, is fermentable by the Lebedew extract .

Cellular Effects

The effects of D-[1,5-13C2]Ribose on various types of cells and cellular processes are still being studied . It is known that D-[1,5-13C2]Ribose plays a crucial role in energy production, which is vital for cell function .

Molecular Mechanism

The molecular mechanism of D-[1,5-13C2]Ribose is closely related to its role in energy production . As a component of RNA, D-[1,5-13C2]Ribose is involved in protein synthesis and other vital cellular processes .

Metabolic Pathways

D-[1,5-13C2]Ribose is involved in nucleotide biosynthesis . It interacts with various enzymes and cofactors in this metabolic pathway .

属性

IUPAC Name |

(3R,4R,5R)-(2,6-13C2)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-GYGOELPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)